Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 100373-19-1
VCID: VC7223554
InChI: InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15)
SMILES: COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate

CAS No.: 100373-19-1

VCID: VC7223554

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate - 100373-19-1

Description

Chemical Identifiers

The compound can be identified using various chemical descriptors:

  • SMILES: COC1=CC=C(C=C1)C2C(C(=O)OC)NC(=O)C2

  • InChIKey: Unique identifier for database searches.

Table 1: Key Structural Features

FeatureDescription
Functional GroupsKetone, Ester, Methoxyphenyl
Ring SystemPyrrolidine
SubstituentsMethoxy group on phenyl

Synthesis

The synthesis of methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common route includes:

  • Formation of the Pyrrolidine Core: Cyclization of amino acids or derivatives.

  • Introduction of Substituents: Functionalization of the pyrrolidine ring to introduce the methoxyphenyl group.

  • Esterification: Conversion of carboxylic acid intermediates into methyl esters.

General Reaction Scheme

Amino acid derivative+ElectrophilePyrrolidine intermediateFinal compound\text{Amino acid derivative} + \text{Electrophile} \rightarrow \text{Pyrrolidine intermediate} \rightarrow \text{Final compound}

Medicinal Chemistry

Pyrrolidine derivatives are widely studied for their pharmacological potential:

  • Antibacterial Activity: Some pyrrolidines exhibit antimicrobial properties.

  • Enzyme Inhibition: Potential inhibitors for enzymes like proteases.

Analytical Characterization

To confirm its structure, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide detailed insights into hydrogen and carbon environments.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for ketone (C=OC=O) and ester (COCC-O-C) groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms molecular weight.

Table 2: Key Spectroscopic Data

TechniqueObservations
1H^1H-NMRSignals corresponding to aromatic protons and methoxy group
IRStrong absorption at ~1700 cm1^{-1} (ketone)
MSPeak at m/z=249m/z = 249 (molecular ion)
CAS No. 100373-19-1
Product Name Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15)
Standard InChIKey DEQYSMOBGAWMAL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC
Solubility not available
PubChem Compound 2841264
Last Modified Aug 19 2023

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